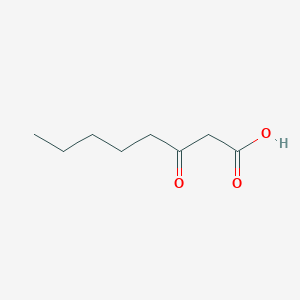

3-Oxooctanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNRRWJFOZIGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157812 | |

| Record name | 3-Ketooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Oxooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13283-91-5 | |

| Record name | 3-Oxooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13283-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ketooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ketooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxooctanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxooctanoic acid, also known as 3-ketooctanoic acid, is a medium-chain oxo-fatty acid that plays a role as an intermediate in fatty acid biosynthesis and elongation. Its chemical structure, featuring both a carboxylic acid and a ketone functional group, imparts it with specific reactivity and metabolic significance. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of this compound.

Chemical Structure and Identification

This compound is a derivative of octanoic acid with a ketone group at the beta-position (carbon 3).

-

IUPAC Name: this compound[1]

-

Synonyms: 3-ketooctanoic acid, β-oxocaprylic acid, β-ketooctanoic acid[1]

-

Molecular Formula: C₈H₁₄O₃[2]

-

InChI Key: FWNRRWJFOZIGQZ-UHFFFAOYSA-N[1]

-

CAS Number: 13283-91-5[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 158.19 g/mol | [1] |

| Physical Description | Solid | [1] |

| Boiling Point | 275.6 °C at 760 mmHg | [2] |

| Density | 1.038 g/cm³ | [2] |

| Flash Point | 134.7 °C | [2] |

| Water Solubility (Predicted) | 3.56 g/L | |

| pKa (Strongest Acidic, Predicted) | 4.58 | |

| XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 6 | [2] |

| Exact Mass | 158.094294304 Da | [1][2] |

Experimental Protocols

Synthesis of this compound

Reaction: Hydrogenolysis of benzyl 3-oxooctanoate.

Reagents and Materials:

-

Benzyl 3-oxooctanoate

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., nitrogen or argon)

-

Reaction flask

-

Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)

-

Filtration apparatus (e.g., Celite or filter paper)

-

Rotary evaporator

Methodology:

-

Dissolve benzyl 3-oxooctanoate in a suitable solvent in a reaction flask.

-

Add a catalytic amount of Pd/C to the solution.

-

Flush the reaction vessel with an inert gas to remove air.

-

Introduce hydrogen gas and maintain a positive pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, often after derivatization to increase volatility.

Objective: To identify and quantify this compound in a sample.

Derivatization (Silylation):

To improve the chromatographic properties and mass spectral characteristics, this compound can be derivatized to its trimethylsilyl (TMS) ester.

Reagents and Materials:

-

Sample containing this compound

-

Internal standard (e.g., a deuterated fatty acid)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)

-

Solvent (e.g., pyridine, acetonitrile)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Methodology:

-

Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of solvent. Add the internal standard.

-

Derivatization: Add an excess of the silylating agent to the sample solution. Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS.

-

Gas Chromatography: Use a temperature program to separate the components. A typical program might start at a lower temperature, ramp up to a higher temperature, and then hold for a period. Helium is commonly used as the carrier gas.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the TMS-derivatized this compound peak based on its retention time and the fragmentation pattern in its mass spectrum.

-

Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.

-

Signaling Pathways and Biological Relevance

This compound is an intermediate in the fatty acid elongation pathway, a crucial metabolic process for the synthesis of long-chain fatty acids.[1] This process occurs in the endoplasmic reticulum and mitochondria and involves a cycle of four enzymatic reactions.

The diagram below illustrates the specific step in the fatty acid elongation cycle where a C6 acyl-CoA (hexanoyl-CoA) is elongated to a C8 acyl-CoA (octanoyl-CoA), with 3-oxooctanoyl-CoA as a key intermediate.

Caption: Elongation of Hexanoyl-CoA to Octanoyl-CoA.

This cyclical process involves the condensation of an acyl-CoA with malonyl-CoA, followed by a reduction, dehydration, and a second reduction to yield an acyl-CoA that is two carbons longer. 3-Oxooctanoyl-CoA is the product of the initial condensation step in the elongation of a C6 fatty acid.

Conclusion

This compound is a well-characterized intermediate in fatty acid metabolism. This guide has provided a detailed summary of its chemical and physical properties, structural information, and its role in the fatty acid elongation pathway. The provided experimental protocol outlines a general approach for its analysis. Further research into the specific enzymes that process 3-oxooctanoyl-CoA and the regulation of its metabolic flux could provide valuable insights for drug development, particularly in the context of metabolic disorders.

References

An In-depth Technical Guide to 3-Ketooctanoic Acid Synthesis Pathways in Mammals

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthesis pathways of 3-ketooctanoic acid in mammalian systems. It details the core metabolic routes, involved enzymes, and cellular localization. Furthermore, this guide includes quantitative data, detailed experimental protocols for the study of this pathway, and visualizations to elucidate complex processes.

Core Synthesis Pathway: Mitochondrial Beta-Oxidation

The principal route for the synthesis of 3-ketooctanoic acid intermediates in mammals is through the catabolic process of mitochondrial fatty acid beta-oxidation (FAO).[1] This pathway systematically shortens long-chain fatty acids, and for an eight-carbon fatty acid like octanoic acid (a medium-chain fatty acid, MCFA), 3-ketooctanoyl-CoA is a key intermediate. MCFAs are readily metabolized for energy, particularly in the liver, heart, and skeletal muscle.[2][3] Unlike long-chain fatty acids, MCFAs can cross the inner mitochondrial membrane independently of the carnitine shuttle system.[4][5]

Once inside the mitochondrial matrix, octanoic acid is activated to its coenzyme A (CoA) thioester, octanoyl-CoA, by a mitochondrial medium-chain acyl-CoA synthetase (ACSM).[6] Octanoyl-CoA then enters the beta-oxidation spiral, a four-step process that removes a two-carbon unit (acetyl-CoA) in each cycle.

The four enzymatic steps of the beta-oxidation cycle are:

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons. For octanoyl-CoA, this is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta-carbon.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding the critical intermediate, 3-keto-octanoyl-CoA .[7] This step is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HAD).[8]

-

Thiolysis: 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase) cleaves the 3-ketoacyl-CoA molecule, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[9][10] In the case of 3-keto-octanoyl-CoA, this step would yield hexanoyl-CoA and acetyl-CoA.

The direct product of this pathway is 3-keto-octanoyl-CoA . The free acid, 3-ketooctanoic acid, is subsequently formed by the action of mitochondrial acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond.

Caption: Mitochondrial beta-oxidation pathway leading to the formation of 3-keto-octanoyl-CoA.

Alternative and Contributing Pathways

While mitochondrial beta-oxidation is the primary route, other organelles and pathways contribute to the overall pool of medium-chain acyl-CoAs.

-

Peroxisomal Beta-Oxidation: Peroxisomes are also capable of beta-oxidation, particularly for very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[11][12] Peroxisomal oxidation of VLCFAs is a chain-shortening process that often ends at octanoyl-CoA.[13] This octanoyl-CoA is then transported to the mitochondria (as octanoyl-carnitine) for complete oxidation via the pathway described above, thus feeding into the synthesis of 3-keto-octanoyl-CoA.[6][14]

-

Omega-Oxidation: Occurring in the endoplasmic reticulum, omega-oxidation is a minor pathway that oxidizes the terminal methyl carbon of fatty acids.[9] This process can lead to the formation of dicarboxylic acids, which can then be transported to mitochondria and undergo beta-oxidation from both ends, potentially yielding medium-chain 3-keto-dicarboxylic acids.[15]

Quantitative Data

The precise kinetics of enzymes involved in medium-chain fatty acid metabolism are crucial for understanding pathway flux and regulation. The data presented below are compiled from various studies on mammalian enzymes.

Table 1: Kinetic Properties of Key Enzymes in Medium-Chain Fatty Acid Oxidation

| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (U/mg) | Reference |

|---|---|---|---|---|---|

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | Rat Liver | 2.5 - 10 | 5 - 12 | (Generic literature values) |

| 3-Hydroxyacyl-CoA Dehydrogenase (HAD) | L-3-Hydroxyoctanoyl-CoA | Bovine Liver | 15 | 150 | (Generic literature values) |

| 3-Ketoacyl-CoA Thiolase (MCKAT) | 3-Keto-octanoyl-CoA | Pig Heart | ~5 | ~130 | (Generic literature values) |

Note: Kinetic parameters can vary significantly based on experimental conditions (pH, temperature) and purification methods. The values provided are representative estimates from the literature.

Experimental Protocols

Studying the synthesis of 3-ketooctanoic acid requires specific biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Protocol: In Vitro Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity

This protocol measures the activity of HAD by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4), 1 mM EDTA, and 0.2 mM NADH.

-

Enzyme Preparation: Use a purified enzyme preparation or a mitochondrial extract from a tissue of interest (e.g., liver, heart).

-

Initiation: Add the enzyme preparation to the reaction mixture in a quartz cuvette and pre-incubate at 37°C for 5 minutes.

-

Substrate Addition: Initiate the reaction by adding the substrate, S-acetoacetyl-CoA (a C4 analogue often used for general thiolase activity assays) or a synthesized 3-keto-octanoyl-CoA, to a final concentration of 20-50 µM.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is directly proportional to the enzyme activity.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Caption: Experimental workflow for the spectrophotometric assay of HAD enzyme activity.

Protocol: Quantification of 3-Ketooctanoic Acid by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 3-ketooctanoic acid in biological samples like plasma or tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₄-3-ketooctanoic acid) to the sample.

-

Sample Preparation (Protein Precipitation & Extraction):

-

Add 4 volumes of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

-

-

Liquid Chromatography (LC):

-

Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a gradient from 5% B to 95% B over 10 minutes to separate the analyte from other matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in negative mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

3-Ketooctanoic Acid: Precursor ion (m/z) → Product ion (m/z) (e.g., 157.1 → 113.1).

-

Internal Standard: Precursor ion (m/z) → Product ion (m/z) (e.g., 161.1 → 117.1).

-

-

-

Quantification: Create a standard curve using known concentrations of the analyte and calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Caption: Workflow for quantifying 3-ketooctanoic acid in biological samples via LC-MS/MS.

Clinical Relevance and Regulation

The synthesis and degradation of 3-ketoacyl-CoAs are tightly regulated and clinically significant. Deficiencies in enzymes of the beta-oxidation pathway, known as fatty acid oxidation disorders (FAODs), can lead to the accumulation of upstream intermediates.[16] For example, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is one of the most common inborn errors of metabolism.[8] In such disorders, the flux through the pathway is impaired, which can lead to an altered profile of medium-chain acylcarnitines and other intermediates, although the accumulation of free 3-ketooctanoic acid is not a primary diagnostic marker. The study of these intermediates is critical for diagnosing FAODs and for developing therapeutic strategies, which often involve dietary management to avoid reliance on fatty acid metabolism.[17]

References

- 1. The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders | Annual Reviews [annualreviews.org]

- 2. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]

- 11. A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Lipid degradation by way of beta and alpha oxidation in peroxisomes of mammals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Octanoyl-CoA - Wikipedia [en.wikipedia.org]

- 14. aocs.org [aocs.org]

- 15. 3-Hydroxydicarboxylic and 3-ketodicarboxylic aciduria in three patients: evidence for a new defect in fatty acid oxidation at the level of 3-ketoacyl-CoA thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fatty acid oxidation disorders | Research Starters | EBSCO Research [ebsco.com]

- 17. Fatty Acid Oxidation Disorders - Children's Health Issues - MSD Manual Consumer Version [msdmanuals.com]

The Biological Role of 3-Oxooctanoic Acid in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxooctanoic acid, in its activated form 3-oxooctanoyl-CoA, is a critical intermediate in the mitochondrial beta-oxidation of fatty acids. This technical guide provides an in-depth exploration of its biochemical significance, encompassing its formation and degradation, the kinetics of the enzymes involved, and its role in the regulatory networks governing fatty acid metabolism. Detailed experimental protocols for the study of this molecule and its metabolic context are provided, alongside quantitative data and visual representations of key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Fatty acid beta-oxidation is a fundamental catabolic process that provides a significant source of cellular energy. This pathway involves a series of four enzymatic reactions that sequentially shorten fatty acyl-CoA molecules, generating acetyl-CoA, NADH, and FADH2. This compound, as its coenzyme A thioester, 3-oxooctanoyl-CoA, represents the final ketoacyl intermediate in the beta-oxidation spiral of octanoic acid and a key step in the degradation of longer-chain fatty acids. Understanding the precise role and regulation of this molecule is crucial for elucidating the intricacies of lipid metabolism and identifying potential therapeutic targets for metabolic disorders.

The Role of 3-Oxooctanoyl-CoA in Beta-Oxidation

3-Oxooctanoyl-CoA is the substrate for the final step in each cycle of beta-oxidation, the thiolytic cleavage. This process is central to the breakdown of medium-chain fatty acids.

Formation of 3-Oxooctanoyl-CoA

3-Oxooctanoyl-CoA is generated in the third step of the beta-oxidation of an eight-carbon fatty acid (octanoyl-CoA) or as an intermediate in the degradation of longer fatty acids. The reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase, which oxidizes L-3-hydroxyoctanoyl-CoA, using NAD+ as an electron acceptor.

Thiolytic Cleavage of 3-Oxooctanoyl-CoA

The final step of the beta-oxidation cycle involves the cleavage of 3-oxooctanoyl-CoA by the enzyme 3-ketoacyl-CoA thiolase. This reaction requires a molecule of free coenzyme A (CoA-SH) and yields one molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter (hexanoyl-CoA). The shortened acyl-CoA can then re-enter the beta-oxidation spiral.

Quantitative Data on Beta-Oxidation Enzymes

The efficiency of 3-oxooctanoyl-CoA metabolism is determined by the kinetic properties of the enzymes involved in its formation and degradation. While specific kinetic data for 3-oxooctanoyl-CoA are not extensively available, data for enzymes acting on medium-chain substrates provide valuable insights.

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism/Tissue | Reference |

| Enoyl-CoA Hydratase | 2-Octenoyl-CoA | 29-50 | Lower than C4-C6 substrates | Aeromonas caviae | [1] |

| L-3-Hydroxyacyl-CoA Dehydrogenase | Medium-chain L-3-hydroxyacyl-CoAs | - | Most active with medium-chain substrates | Pig heart | [2] |

| 3-Ketoacyl-CoA Thiolase (MCKAT) | Medium-chain 3-ketoacyl-CoAs | - | - | - | [3] |

Note: Specific Km and Vmax values for 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase with 3-oxooctanoyl-CoA as a substrate require further investigation. The promiscuity of medium-chain 3-ketoacyl-CoA thiolase (MCKAT) towards substrates of different chain lengths is a critical factor in the overall flux of beta-oxidation[3].

Experimental Protocols

Assay for Beta-Oxidation Activity

This protocol is adapted from established methods for measuring the beta-oxidation of radiolabeled fatty acids[4][5][6].

Objective: To measure the rate of beta-oxidation in isolated mitochondria or cell lysates by quantifying the production of acid-soluble metabolites from a radiolabeled octanoic acid precursor.

Materials:

-

[1-¹⁴C]Octanoic acid

-

Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Reaction buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 5 mM MgCl2, 1 mM EGTA, 10 mM HEPES, pH 7.4)

-

ATP, Coenzyme A, L-carnitine, NAD+, FAD

-

Perchloric acid (PCA)

-

Scintillation cocktail

Procedure:

-

Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

-

Prepare the reaction mixture containing reaction buffer, ATP, CoA, L-carnitine, NAD+, and FAD.

-

Add the mitochondrial preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding [1-¹⁴C]octanoic acid.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a final concentration of 6% (v/v) perchloric acid.

-

Centrifuge the samples to pellet the precipitated protein.

-

Collect the supernatant containing the acid-soluble metabolites (including [¹⁴C]acetyl-CoA).

-

Quantify the radioactivity in the supernatant using a scintillation counter.

-

Normalize the results to the protein concentration of the mitochondrial preparation.

Quantification of 3-Oxooctanoyl-CoA by LC-MS/MS

This protocol is based on established methods for the analysis of acyl-CoA species[7][8][9][10][11][12].

Objective: To quantify the cellular concentration of 3-oxooctanoyl-CoA using liquid chromatography-tandem mass spectrometry.

Materials:

-

Internal standard (e.g., [¹³C₄]-3-oxooctanoyl-CoA)

-

Acetonitrile, Methanol, Formic acid

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Harvest cells or tissues and immediately quench metabolism by snap-freezing in liquid nitrogen.

-

Extract acyl-CoAs using an appropriate solvent mixture (e.g., 75% acetonitrile in water) containing the internal standard.

-

Centrifuge the samples to pellet cellular debris.

-

Purify and concentrate the acyl-CoAs from the supernatant using solid-phase extraction.

-

Elute the acyl-CoAs and evaporate the solvent.

-

Reconstitute the sample in a mobile phase-compatible solvent.

-

Inject the sample into the LC-MS/MS system.

-

Separate the acyl-CoAs using a suitable LC column (e.g., C18).

-

Detect and quantify 3-oxooctanoyl-CoA using multiple reaction monitoring (MRM) based on its specific precursor and product ion masses.

-

Calculate the concentration of 3-oxooctanoyl-CoA relative to the internal standard.

Signaling Pathways and Regulation

The metabolism of this compound is tightly regulated as part of the overall control of fatty acid oxidation. This regulation occurs at both the transcriptional and allosteric levels.

Transcriptional Regulation by PPARα

The peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that functions as a master regulator of lipid metabolism[1][5][6][13][14][15][16][17]. Upon activation by fatty acids or their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. Genes regulated by PPARα include those encoding the enzymes of the beta-oxidation pathway. While long-chain fatty acids are well-established PPARα ligands, the direct effect of this compound on PPARα activation requires further investigation. Some studies suggest that medium-chain fatty acids can act as partial PPAR agonists[3].

Caption: PPARα signaling pathway for the regulation of fatty acid metabolism.

Allosteric Regulation

The activity of beta-oxidation enzymes is also subject to allosteric regulation by pathway intermediates and products. Notably, 3-ketoacyl-CoA intermediates have been shown to inhibit both enoyl-CoA hydratase and acyl-CoA dehydrogenase[13]. This feedback inhibition can help to prevent the accumulation of intermediates and maintain metabolic homeostasis. The ratios of NADH/NAD+ and acetyl-CoA/CoA also play a crucial regulatory role, with high ratios inhibiting the flux through beta-oxidation[13].

Caption: Allosteric feedback inhibition in the beta-oxidation pathway.

Logical Workflow for Investigating this compound Metabolism

The following diagram outlines a logical workflow for researchers investigating the biological role of this compound.

Caption: A logical workflow for the comprehensive study of this compound.

Conclusion and Future Directions

This compound, in the form of 3-oxooctanoyl-CoA, is a pivotal, albeit transient, intermediate in fatty acid beta-oxidation. Its metabolism is intricately linked to the overall energy status of the cell and is regulated through a combination of transcriptional control by PPARα and allosteric feedback mechanisms. While the fundamental steps of its formation and degradation are well-understood, further research is needed to precisely quantify its cellular concentrations under various physiological and pathological conditions and to fully elucidate the specific kinetic parameters of the enzymes that metabolize it. A deeper understanding of the regulatory role of this compound and its derivatives could pave the way for novel therapeutic strategies targeting metabolic diseases. The experimental approaches and conceptual frameworks presented in this guide provide a solid foundation for future investigations in this critical area of metabolism.

References

- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Epigenetic-Transcriptional Regulation of Fatty Acid Metabolism and Its Alterations in Leukaemia [frontiersin.org]

- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Perfluorooctanoic acid binds to peroxisome proliferator-activated receptor γ and promotes adipocyte differentiation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. youtube.com [youtube.com]

- 17. Regulation of gene transcription by fatty acids | animal | Cambridge Core [cambridge.org]

An In-Depth Technical Guide to Beta-Ketooctanoic Acid: Discovery, Isolation, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ketooctanoic acid, systematically known as 3-oxooctanoic acid, is a medium-chain keto acid that has garnered interest in various scientific fields due to its role as a primary metabolite and its potential applications in drug development. This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and known biological significance of beta-ketooctanoic acid, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

Beta-ketooctanoic acid is a solid organic compound with the following properties:

| Property | Value | Source |

| Chemical Formula | C₈H₁₄O₃ | PubChem[1] |

| Molecular Weight | 158.19 g/mol | PubChem[1] |

| CAS Number | 13283-91-5 | PubChem[1] |

| Appearance | Solid | Human Metabolome Database[2] |

| Boiling Point | 275.6 °C at 760 mmHg | LookChem[3] |

| Flash Point | 134.7 °C | LookChem[3] |

| Density | 1.038 g/cm³ | LookChem[3] |

| LogP | 1.61050 | LookChem[3] |

Discovery and Natural Occurrence

Beta-ketooctanoic acid is recognized as a primary metabolite, indicating its presence in various eukaryotic organisms, from yeast to humans.[2] It has been detected in some food products, including chicken, domestic pig, and certain species of ducks (Anatidae), suggesting its role in metabolic processes.[2] While its existence as a metabolite is established, specific details regarding its initial discovery and isolation from natural sources are not extensively documented in readily available literature.

Synthetic Protocols

The primary laboratory synthesis of beta-ketooctanoic acid involves a two-step process: the Claisen condensation of an appropriate ester to form the corresponding beta-keto ester, followed by hydrolysis to the desired beta-keto acid.

Step 1: Synthesis of Ethyl 3-Oxooctanoate via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base.[4] For the synthesis of ethyl 3-oxooctanoate, the self-condensation of ethyl hexanoate is a common approach.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (1.0 equivalent) suspended in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Reactant: Ethyl hexanoate (2.0 equivalents) is added dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is acidic.

-

Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude ethyl 3-oxooctanoate is purified by vacuum distillation.

Quantitative Data (Illustrative):

| Parameter | Value |

| Reactants | Ethyl hexanoate, Sodium ethoxide |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Time | 4-6 hours |

| Yield | 70-80% (typical for Claisen condensations) |

| Purity | >95% (after vacuum distillation) |

Step 2: Hydrolysis of Ethyl 3-Oxooctanoate to Beta-Ketooctanoic Acid

The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: Ethyl 3-oxooctanoate is dissolved in a mixture of ethanol and water in a round-bottom flask.

-

Addition of Base: An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), is added to the flask.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated for a few hours until the hydrolysis is complete, as monitored by TLC.

-

Workup: The reaction mixture is cooled in an ice bath and acidified with a dilute strong acid (e.g., 1 M HCl) to a pH of approximately 2-3.

-

Extraction: The acidified solution is extracted several times with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude beta-ketooctanoic acid, which can be further purified by recrystallization or chromatography if necessary.

Quantitative Data (Illustrative):

| Parameter | Value |

| Reactants | Ethyl 3-oxooctanoate, Sodium Hydroxide |

| Solvent | Ethanol/Water |

| Reaction Time | 2-4 hours |

| Yield | >90% |

| Purity | >98% (after purification) |

Spectroscopic Data

The structural confirmation of beta-ketooctanoic acid is achieved through various spectroscopic techniques.

Predicted Spectroscopic Data:

| Technique | Predicted Data |

| ¹H NMR | Chemical shifts for protons on the alkyl chain, a singlet for the methylene group between the carbonyls, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the two carbonyl carbons, the methylene carbon between them, and the carbons of the hexanoyl chain. SpectraBase provides reference spectra for similar compounds like 3-oxo-decanoic-acid.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. PubChemLite provides predicted collision cross-section values for various adducts.[6] |

Note: Experimentally obtained spectra should be compared with predicted data and data from similar compounds for accurate identification.

Biological Signaling and Significance

Beta-ketooctanoic acid, as a medium-chain fatty acid (MCFA), is involved in cellular energy metabolism. MCFAs are readily absorbed and transported to the liver for β-oxidation, providing a rapid source of energy.[7]

While specific signaling pathways directly involving beta-ketooctanoic acid are not yet fully elucidated, the broader class of acyl-CoAs (the activated form of fatty acids) are known to be key signaling molecules.[8][9] Long-chain acyl-CoA esters, for instance, are involved in the regulation of insulin secretion and gene expression.[10][11]

The metabolism of MCFAs can influence various signaling pathways:

-

Energy Metabolism: MCFAs are activated to their acyl-CoA derivatives and undergo β-oxidation in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle.[7] This process is crucial for ATP production.

-

Interaction with Receptors: Some MCFAs can act as signaling molecules by interacting with membrane receptors, such as G-protein coupled receptors.[12]

-

Gene Regulation: Acyl-CoAs can act as ligands for nuclear transcription factors, thereby regulating the expression of genes involved in lipid metabolism.[9]

Experimental Workflows and Signaling Pathways (Graphviz Diagrams)

Caption: Synthetic workflow for beta-ketooctanoic acid.

Caption: General metabolic pathway of medium-chain fatty acids.

Conclusion

Beta-ketooctanoic acid is a naturally occurring metabolite with potential for further investigation in the fields of biochemistry and drug development. While detailed information on its specific discovery and isolation remains to be fully elucidated, established synthetic routes provide a reliable means of obtaining this compound for research purposes. Future studies are warranted to explore its specific roles in biological signaling pathways and to unlock its full therapeutic potential. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this intriguing molecule.

References

- 1. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0010721) [hmdb.ca]

- 3. This compound|lookchem [lookchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

- 6. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]

- 7. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation | PLOS Genetics [journals.plos.org]

- 12. youtube.com [youtube.com]

Whitepaper: 3-Oxooctanoic Acid as a Biomarker for Metabolic Disorders

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metabolic disorders, particularly inborn errors of metabolism like fatty acid oxidation disorders, present significant diagnostic challenges. The identification of specific and reliable biomarkers is crucial for early diagnosis and effective management. 3-Oxooctanoic acid, a beta-keto acid derivative of octanoic acid, emerges as a relevant metabolite in the context of these disorders.[1] This technical guide provides an in-depth analysis of this compound's role as a biomarker, focusing on its biochemical origins, its association with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and the analytical methodologies for its detection. This document summarizes quantitative data for associated key biomarkers, details experimental protocols, and visualizes the underlying metabolic pathways to serve as a comprehensive resource for researchers in the field.

Introduction to this compound

This compound, also known as 3-ketooctanoic acid or β-ketocaprylic acid, is a medium-chain keto acid.[2][3] Structurally, it is a derivative of octanoic acid with a ketone group at the beta-carbon (C3) position.[1][4] In normal human metabolism, it is an intermediate in fatty acid biosynthesis and metabolism.[1][2] As a beta-keto acid, it is generally formed through processes like the Claisen condensation and is an intermediate in the beta-oxidation of fatty acids.[4] Its accumulation in biological fluids is indicative of a disruption in these metabolic pathways.

Pathophysiology: The Link to Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

The primary metabolic disorder associated with elevated levels of this compound and other medium-chain fatty acid derivatives is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency .

MCAD deficiency is the most common inherited disorder of fatty acid oxidation, transmitted in an autosomal recessive pattern due to mutations in the ACADM gene.[5][6][7] The MCAD enzyme catalyzes the initial dehydrogenation step in the mitochondrial beta-oxidation of medium-chain fatty acids (those with 6 to 12 carbons).[8]

In individuals with MCAD deficiency, this enzymatic step is blocked. During periods of catabolic stress, such as fasting or illness, when the body relies on fatty acid oxidation for energy, this blockage leads to:

-

Impaired Energy Production: The inability to break down medium-chain fats results in hypoketotic hypoglycemia, a hallmark of the disease, which can lead to lethargy, seizures, coma, and even death if untreated.[6][7][8]

-

Accumulation of Upstream Metabolites: Medium-chain fatty acyl-CoA esters, particularly octanoyl-CoA, accumulate in the mitochondria.[8]

-

Metabolite Diversion: The excess octanoyl-CoA is diverted into alternative metabolic pathways, including omega-oxidation and conjugation with glycine and carnitine. This produces a characteristic profile of abnormal metabolites in blood and urine.[9][10][11] this compound is one of the metabolites formed from this upstream accumulation.

The metabolic disruption in MCAD deficiency is visualized in the signaling pathways below.

Signaling Pathway Diagrams

Caption: Simplified overview of the mitochondrial beta-oxidation spiral.

Caption: Metabolic consequences of MCAD enzyme deficiency.

Quantitative Biomarker Data

While this compound is a known metabolite in MCAD deficiency, quantitative data specifically for this compound in patient cohorts is not as extensively documented as for other key biomarkers. The diagnosis primarily relies on the plasma acylcarnitine profile and urine organic acid analysis, which reveal a characteristic pattern of multiple metabolites.[6][8]

The most significant diagnostic marker is octanoylcarnitine (C8) in plasma.[8] Urinary analysis complements this by detecting dicarboxylic acids and acylglycines.[5][11][12]

Table 1: Key Diagnostic Biomarkers in MCAD Deficiency

| Biomarker Category | Key Analytes | Matrix | Typical Finding in MCAD Deficiency |

| Plasma Acylcarnitines | Octanoylcarnitine (C8) | Plasma / Dried Blood Spot | Markedly elevated |

| Hexanoylcarnitine (C6) | Plasma / Dried Blood Spot | Elevated | |

| Decanoylcarnitine (C10) | Plasma / Dried Blood Spot | Elevated | |

| C8/C2 and C8/C10 Ratios | Plasma / Dried Blood Spot | Elevated | |

| Urine Organic Acids | Dicarboxylic Acids (C6-C10) | Urine | Dicarboxylic aciduria present |

| Hexanoylglycine | Urine | Elevated (often the most significant)[5] | |

| Suberylglycine | Urine | Elevated | |

| 3-Phenylpropionylglycine | Urine | Elevated | |

| This compound | Urine | Present/Elevated |

Note: The presence of these markers, especially during metabolic stress, is highly indicative of MCAD deficiency. Asymptomatic patients may have normal or near-normal urinary acylglycine levels.[5]

Experimental Protocols for Biomarker Analysis

The detection of this compound is typically part of a broader urinary organic acid profile analysis, most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). Plasma analysis for related acylcarnitines is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Urinary Organic Acid Analysis via GC-MS

This method is standard for screening for inborn errors of metabolism.[13] It involves the extraction of acidic compounds from urine followed by chemical derivatization to make them volatile for gas chromatography.

Detailed Methodology:

-

Sample Preparation:

-

Normalization: A specific volume of urine is used, often normalized to creatinine concentration to account for variations in urine dilution.[14]

-

Internal Standard Addition: An internal standard (e.g., a non-physiological organic acid) is added to the urine sample to control for extraction efficiency and analytical variability.[14]

-

Acidification: The urine sample is acidified to a pH < 2 using an acid like HCl.[15]

-

Extraction: Organic acids are extracted from the acidified urine using a water-immiscible organic solvent, typically ethyl acetate, via liquid-liquid extraction.[13][15]

-

Drying: The organic solvent phase is separated and dried, often under a stream of nitrogen gas.

-

-

Derivatization:

-

Purpose: Organic acids are non-volatile. To analyze them by GC, their polar carboxyl and hydroxyl groups must be masked.

-

Oximation (Optional but Recommended): This step converts keto groups to oximes, improving the stability and chromatographic behavior of keto acids like this compound.[14]

-

Silylation: The dried extract is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form volatile trimethylsilyl (TMS) derivatives.[16][17]

-

-

GC-MS Analysis:

-

Injection: The derivatized sample is injected into the GC-MS system.

-

Chromatography: A capillary column (e.g., DB-5MS) is used to separate the different organic acid derivatives based on their boiling points and interactions with the column's stationary phase.[17] A temperature gradient program is used to elute the compounds over time.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by Electron Ionization - EI) and fragmented. The mass spectrometer separates and detects these fragments, generating a unique mass spectrum for each compound, which allows for its identification and quantification.

-

Caption: Standard experimental workflow for urinary organic acid profiling.

Protocol: Plasma Acylcarnitine Analysis via LC-MS/MS

This is the gold standard for newborn screening and confirmatory diagnosis of MCAD deficiency.[8] It is highly sensitive and specific for acylcarnitines. While not directly measuring this compound, it quantifies the primary upstream markers.

Detailed Methodology:

-

Sample Preparation:

-

Matrix: Plasma or a dried blood spot punch.

-

Protein Precipitation: A simple and rapid protein precipitation is performed by adding a solvent like methanol containing isotopically labeled internal standards for the acylcarnitines of interest.[18]

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The supernatant containing the acylcarnitines is transferred for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: While early methods used direct infusion (flow injection analysis), modern methods use rapid liquid chromatography (LC) for better separation from isomers and matrix components. A C18 column with a gradient of water and methanol/acetonitrile (often with 0.1% formic acid) is common.[18][19]

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is used.

-

Detection: Tandem mass spectrometry (MS/MS) is employed using modes like Precursor Ion Scanning or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity in detecting the acylcarnitine class of compounds.

-

-

Caption: Common workflow for acylcarnitine analysis in MCAD deficiency.

Conclusion and Future Perspectives

This compound is a mechanistically relevant biomarker for metabolic disorders affecting medium-chain fatty acid oxidation, most notably MCAD deficiency. Its presence in urine is a direct consequence of the enzymatic block and the subsequent diversion of accumulated octanoyl-CoA.

While the quantitative analysis of plasma octanoylcarnitine (C8) by LC-MS/MS remains the primary diagnostic tool, comprehensive urinary organic acid profiling by GC-MS provides essential confirmatory evidence and a broader picture of the metabolic disturbance. The detection of this compound, as part of this profile, reinforces the diagnosis.

For drug development professionals, understanding the complete metabolic signature of MCAD deficiency, including metabolites like this compound, is critical. These downstream metabolites can be used to assess the efficacy of therapeutic interventions aimed at restoring or bypassing the deficient enzyme's function. Future research may focus on developing more targeted, high-throughput assays for a panel of key metabolites, including this compound, to improve the speed and accuracy of monitoring treatment response in patients with MCAD deficiency and other related metabolic disorders.

References

- 1. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB027870) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0010721) [hmdb.ca]

- 4. Keto acid - Wikipedia [en.wikipedia.org]

- 5. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 8. dovepress.com [dovepress.com]

- 9. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Octanoic acidemia and octanoylcarnitine excretion with dicarboxylic aciduria due to defective oxidation of medium-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jeol.com [jeol.com]

- 14. metbio.net [metbio.net]

- 15. erndim.org [erndim.org]

- 16. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 3-Oxooctanoic Acid in Eukaryotes: A Technical Guide for Researchers

Abstract

3-Oxooctanoic acid, a medium-chain keto acid, is a naturally occurring metabolite found across the eukaryotic domain, from single-celled yeasts to complex mammalian systems. While its presence is widely acknowledged, comprehensive quantitative data on its concentration in various tissues and fluids remain limited. This technical guide provides an in-depth overview of the current knowledge on the natural occurrence of this compound in eukaryotes. It details its metabolic context within the fatty acid biosynthesis pathway, summarizes the available, albeit scarce, quantitative information, and presents detailed experimental protocols for its detection and quantification. Furthermore, this guide explores the potential signaling roles of this compound by drawing parallels with related medium-chain fatty acids and ketone bodies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the biology and analytical chemistry of this intriguing endogenous metabolite.

Introduction

This compound, also known as β-ketooctanoic acid, is a C8 oxo-fatty acid. Its structure consists of an eight-carbon chain with a ketone group at the beta position (carbon 3) and a terminal carboxylic acid group. As an intermediate in fatty acid metabolism, it holds a significant position in the biochemical landscape of eukaryotes. The Human Metabolome Database confirms its expected presence in humans and its existence across all eukaryotic life, including animals, plants, fungi, and protists[1]. Despite its ubiquitous nature, detailed information regarding its physiological concentrations and specific biological functions, particularly in signaling, is still emerging. This guide aims to consolidate the existing information on this compound and provide a practical resource for its study.

Natural Occurrence and Biosynthesis

This compound is primarily an intermediate in the fatty acid biosynthesis pathway. This fundamental metabolic process occurs in the cytoplasm of eukaryotic cells and is responsible for the de novo synthesis of fatty acids from acetyl-CoA.

Fatty Acid Biosynthesis Pathway

The synthesis of fatty acids is an iterative process catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). The pathway involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. 3-Oxooctanoyl-ACP (the acyl carrier protein-bound form of this compound) is a key intermediate in the elongation cycle.

The following diagram illustrates the fatty acid synthesis pathway, highlighting the position of 3-oxooctanoyl-ACP:

Caption: Fatty Acid Biosynthesis Pathway highlighting 3-Oxooctanoyl-ACP.

Quantitative Data

As of the latest literature review, there is a significant lack of quantitative data for this compound in various eukaryotic organisms. The Human Metabolome Database lists its status as "Expected but not Quantified"[1]. This indicates that while its presence is predicted based on known metabolic pathways, its physiological concentrations in tissues and biofluids have not been systematically measured and reported.

| Eukaryotic Group | Tissue/Fluid | Concentration Range | Reference |

| Mammals | Human Plasma | Not Quantified | [1] |

| Human Urine | Not Quantified | [1] | |

| Rodent Brain | Not Quantified | ||

| Plants | Leaf Extracts | Not Quantified | |

| Root Exudates | Not Quantified | ||

| Fungi | Saccharomyces cerevisiae | Not Quantified | |

| Aspergillus sp. | Not Quantified | ||

| Protists | - | Not Quantified |

Table 1: Reported Concentrations of this compound in Eukaryotes. This table highlights the current gap in quantitative data for this metabolite.

Experimental Protocols for Detection and Quantification

The analysis of this compound, being a polar and relatively small molecule, presents challenges that can be overcome with appropriate analytical techniques. The most suitable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often requiring a derivatization step to improve chromatographic retention and ionization efficiency.

Sample Preparation

A generic workflow for the extraction of this compound from biological samples is depicted below.

References

The Pivotal Role of 3-Oxooctanoic Acid in Cellular Energy Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxooctanoic acid, a medium-chain beta-keto acid, represents a key intermediate in the intricate network of cellular energy metabolism. While its direct investigation has been limited, its position within the broader context of fatty acid oxidation suggests a significant contribution to cellular ATP production. This technical guide synthesizes the current understanding of this compound's function, detailing its metabolic pathway, the enzymatic reactions involved, and its ultimate conversion to acetyl-CoA for entry into the Krebs cycle. We further provide extrapolated quantitative data based on related medium-chain fatty acids and outline detailed experimental protocols for its study. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of modulating this compound metabolism.

Introduction

Cellular energy production is a cornerstone of biological function, with fatty acids serving as a major fuel source. Among the myriad of intermediates in fatty acid metabolism, this compound (also known as β-ketooctanoic acid) holds a strategic position. As a C8 medium-chain keto acid, it is an integral part of the beta-oxidation spiral, the primary pathway for fatty acid catabolism.[1][2] Understanding the precise role and regulation of this compound is crucial for elucidating the nuances of energy homeostasis and identifying potential therapeutic targets for metabolic disorders.

Metabolic Pathway of this compound

The metabolic journey of this compound towards energy production primarily occurs within the mitochondrial matrix.[3] Unlike long-chain fatty acids, medium-chain fatty acids and their derivatives can cross the inner mitochondrial membrane without the need for the carnitine shuttle system, allowing for more rapid metabolism.[4]

The central reaction involving this compound is its conversion to 3-oxooctanoyl-CoA. This activated form is then a direct substrate for the enzyme 3-ketoacyl-CoA thiolase (also known as beta-ketothiolase).[5][6] This enzyme catalyzes the thiolytic cleavage of 3-oxooctanoyl-CoA, yielding two key products:

-

Acetyl-CoA (C2)

-

Hexanoyl-CoA (C6) [3]

The generated acetyl-CoA directly enters the Krebs cycle (also known as the citric acid cycle or TCA cycle) by condensing with oxaloacetate to form citrate.[7] Each turn of the Krebs cycle produces ATP (or GTP), NADH, and FADH2, which subsequently fuel oxidative phosphorylation to generate the majority of cellular ATP. The hexanoyl-CoA produced undergoes further rounds of beta-oxidation until it is completely converted into acetyl-CoA molecules.

Quantitative Data on Energy Yield

Table 1: Theoretical ATP Yield from the Complete Oxidation of One Molecule of this compound

| Metabolic Stage | Products | ATP per Product | Total ATP |

| Beta-Oxidation | |||

| 1 round of β-oxidation of Octanoyl-CoA to Hexanoyl-CoA and Acetyl-CoA | 1 NADH | 2.5 | 2.5 |

| 1 FADH2 | 1.5 | 1.5 | |

| 2 more rounds of β-oxidation of Hexanoyl-CoA | 2 NADH | 2.5 | 5 |

| 2 FADH2 | 1.5 | 3 | |

| Krebs Cycle | |||

| 4 Acetyl-CoA molecules | 12 NADH | 2.5 | 30 |

| 4 FADH2 | 1.5 | 6 | |

| 4 GTP (ATP equivalent) | 1 | 4 | |

| Activation Step | |||

| Activation of Octanoic Acid to Octanoyl-CoA | -2 | ||

| Total Net ATP Yield | 50 |

Note: This table presents a theoretical calculation. Actual ATP yields may vary depending on the specific cellular conditions and the efficiency of the proton pumps in the electron transport chain.

Experimental Protocols

To facilitate further research into the function of this compound, this section provides detailed methodologies for key experiments.

Measurement of this compound-Dependent Mitochondrial Respiration

This protocol adapts a standard method for measuring fatty acid oxidation using high-resolution respirometry to specifically assess the contribution of this compound to cellular oxygen consumption.

Materials:

-

Isolated mitochondria or cultured cells

-

Respiration medium (e.g., MiR05)

-

This compound solution (prepared in a suitable solvent like DMSO, with final concentration not exceeding 0.1%)

-

ADP solution

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupler)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Chamber Preparation: Calibrate the oxygen sensors of the respirometer and add 2 mL of respiration medium to each chamber.

-

Sample Addition: Add isolated mitochondria (e.g., 0.1-0.2 mg/mL) or cultured cells (e.g., 1-2 million cells/mL) to the chambers.

-

Substrate Addition: After a stable baseline is achieved, inject a working concentration of this compound (e.g., 10-100 µM) into the chambers.

-

State 3 Respiration: Initiate ATP synthesis-linked respiration by adding a saturating concentration of ADP (e.g., 1-2.5 mM).

-

State 4o Respiration: Inhibit ATP synthase with oligomycin (e.g., 2.5 µM) to measure leak respiration.

-

Maximal Respiration (ETS Capacity): Titrate FCCP (e.g., in 0.5 µM steps) to uncouple respiration and determine the maximum capacity of the electron transport system.

-

Inhibition: Sequentially add rotenone (e.g., 0.5 µM) and antimycin A (e.g., 2.5 µg/mL) to inhibit Complex I and Complex III, respectively, to measure residual oxygen consumption.

Enzymatic Assay for 3-Ketoacyl-CoA Thiolase Activity with 3-Oxooctanoyl-CoA

This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase by monitoring the decrease in absorbance of the enol form of 3-oxooctanoyl-CoA.

Materials:

-

Purified 3-ketoacyl-CoA thiolase or mitochondrial lysate

-

Tris-HCl buffer (pH 8.0)

-

Coenzyme A (CoA)

-

3-Oxooctanoyl-CoA (substrate)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, and CoA.

-

Enzyme Addition: Add the enzyme preparation to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 30°C).

-

Reaction Initiation: Start the reaction by adding 3-oxooctanoyl-CoA.

-

Absorbance Measurement: Monitor the decrease in absorbance at a wavelength corresponding to the enolate form of 3-oxooctanoyl-CoA (typically around 303 nm) over time.

-

Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Signaling Pathways and Logical Relationships

While direct evidence for signaling pathways specifically activated by this compound is currently lacking, its parent molecule, octanoic acid, has been shown to influence cellular signaling, particularly the AMP-activated protein kinase (AMPK) pathway .[8][9] AMPK is a master regulator of cellular energy homeostasis. It is plausible that this compound, as a key metabolic intermediate, could also modulate AMPK activity, either directly or indirectly through changes in the cellular AMP/ATP ratio.

Further research is warranted to elucidate the potential signaling roles of this compound.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic fate of this compound in the mitochondrion.

Experimental Workflow for Measuring Mitochondrial Respiration

Caption: Workflow for assessing this compound-driven respiration.

Conclusion and Future Directions

This compound is a crucial, albeit understudied, intermediate in cellular energy production derived from fatty acids. Its metabolism via 3-ketoacyl-CoA thiolase directly fuels the Krebs cycle with acetyl-CoA, contributing significantly to the cellular ATP pool. The provided experimental protocols offer a framework for researchers to delve deeper into the specific bioenergetics of this molecule.

Future research should focus on:

-

Quantitative metabolic flux analysis: Utilizing stable isotope-labeled this compound to trace its metabolic fate and quantify its contribution to the Krebs cycle and ATP production in various cell types and tissues.

-

Signaling pathway elucidation: Investigating the potential direct or indirect effects of this compound on key energy-sensing pathways, such as AMPK and mTOR.

-

Therapeutic potential: Exploring the pharmacological modulation of this compound metabolism for the treatment of metabolic diseases, including obesity, type 2 diabetes, and certain cancers.

A more comprehensive understanding of this compound's role in cellular energy metabolism will undoubtedly open new avenues for therapeutic intervention and a deeper appreciation of the intricate regulation of our cellular powerhouses.

References

- 1. 3-oxooctanoyl-CoA | C29H48N7O18P3S | CID 11966162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reactome | 3-Oxooctanoyl-CoA+CoA-SH<=>Hexanoyl-CoA [reactome.org]

- 4. Supplementation of Regular Diet With Medium-Chain Triglycerides for Procognitive Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for 3-Oxooctanoyl-CoA (HMDB0003941) [hmdb.ca]

- 6. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]

- 7. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 8. Octanoic Acid-Enrichment Diet Improves Endurance Capacity and Reprograms Mitochondrial Biogenesis in Skeletal Muscle of Mice [mdpi.com]

- 9. AMPK Signaling Axis-Mediated Regulation of Lipid Metabolism: Ameliorative Effects of Sodium Octanoate on Intestinal Dysfunction in Hu Sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Production of 3-Oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic pathways and methodologies relevant to the production of 3-oxooctanoic acid, a beta-keto acid with potential applications in chemical synthesis and drug development. While direct, extensive literature on the dedicated enzymatic production of this compound is limited, this document synthesizes information from related fields, particularly the biosynthesis of fatty acids and other oleochemicals, to provide a comprehensive technical framework.

Introduction to this compound

This compound, also known as 3-ketooctanoic acid, is a derivative of octanoic acid featuring a ketone group at the beta position (C3).[1] This functional group makes it a reactive intermediate for various chemical transformations. In biological systems, 3-oxoacyl-CoAs are key intermediates in fatty acid metabolism.[2] The enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods.

Enzymatic Pathways for this compound Synthesis

The primary route for the enzymatic synthesis of this compound and its derivatives is through the fatty acid synthesis (FAS) pathway. Key enzymes in this pathway can be harnessed and engineered for the targeted production of medium-chain keto acids.

Fatty Acid Synthase (FAS) System

The fatty acid synthase (FAS) system is a multi-enzyme complex that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. The core reaction for chain elongation involves the condensation of an acyl-ACP (or acyl-CoA) with malonyl-ACP, catalyzed by a β-ketoacyl-ACP synthase (KAS).

A crucial enzyme in this process is 3-oxoacyl-ACP synthase (also known as β-ketoacyl-ACP synthase). There are several types of KAS enzymes, with varying substrate specificities. For the synthesis of an eight-carbon chain, a key step is the condensation of a six-carbon acyl-ACP (hexanoyl-ACP) with malonyl-ACP to form 3-oxooctanoyl-ACP.

Some novel variants of β-ketoacyl-acyl carrier protein synthase III (KAS III) have been identified that show a preference for longer acyl-group substrates, including octanoyl-CoA.[3] This suggests that KAS III enzymes could be engineered or selected for their ability to utilize precursors that lead to the formation of 3-oxooctanoyl derivatives.

Engineered Pathways for Medium-Chain Fatty Acid Production

Metabolic engineering of organisms like Escherichia coli has been successful in the production of medium-chain fatty acids, such as octanoic acid. These strategies often involve the overexpression of key enzymes in the FAS pathway and the knockout of competing pathways. For instance, increased expression of 3-hydroxy-acyl-ACP dehydratase (FabZ) has been shown to enhance octanoic acid production.[4] Such engineered strains provide a promising chassis for the production of this compound, as octanoyl-CoA is a direct precursor.

Quantitative Data from Related Enzymatic Syntheses

| Product | Host Organism | Key Genetic Modifications | Titer (mg/L) | Yield (mg/g glucose) | Reference |

| Octanoic Acid | E. coli | Overexpression of thioesterase (TE10) | ~275 | ~21 | [4] |

| Octanoic Acid | E. coli | +fabZ, ΔfadE, ΔfumAC, ΔackA, TE10 | 500 | Not Reported | [4] |

| Free Fatty Acids (C8-C14) | E. coli | Engineered PhaG pathway | 1100 | Not Reported | [2] |

These data suggest that with further engineering, including the introduction of a specific hydrolase to cleave the acyl-CoA or acyl-ACP to release the free acid, significant titers of this compound could be achievable.

Experimental Protocols

The following are generalized experimental protocols derived from methodologies for the production and analysis of related fatty acids. These should be adapted and optimized for the specific production of this compound.

General Protocol for Whole-Cell Biocatalysis for Octanoic Acid Production (Adaptable for this compound)

This protocol is based on the production of octanoic acid in engineered E. coli and can be modified for this compound production by co-expressing a suitable thioesterase or hydrolase that recognizes 3-oxooctanoyl-ACP or -CoA.

-

Strain Cultivation:

-

Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics.

-

Incubate overnight at 37°C with shaking at 250 rpm.

-

Inoculate 1 mL of the overnight culture into 50 mL of M9 minimal medium supplemented with glucose (e.g., 20 g/L) and appropriate antibiotics in a 250 mL shake flask.

-

Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.6-0.8.

-

-

Induction of Gene Expression:

-

Induce the expression of the target enzymes (e.g., from a plasmid under an inducible promoter) by adding an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of, for example, 0.1-1 mM.

-

-

Production Phase:

-

Continue the cultivation at a lower temperature, for instance 30°C, for 24-72 hours to allow for product accumulation.

-

-

Extraction of Fatty Acids:

-

Acidify the culture broth to a pH of approximately 2.0 using a strong acid like HCl.

-

Extract the fatty acids with an equal volume of an organic solvent such as ethyl acetate.

-

Vortex the mixture vigorously and then centrifuge to separate the phases.

-

Collect the organic phase. Repeat the extraction process on the aqueous phase for better recovery.

-

-

Analysis:

-

Analyze the extracted fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation) to make them volatile.

-

General In Vitro Enzymatic Synthesis of 3-Oxoacyl-ACP

This protocol describes the in vitro synthesis of a 3-oxoacyl-ACP, a key intermediate.

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0):

-

Acyl-CoA or Acyl-ACP (e.g., hexanoyl-CoA)

-

Malonyl-ACP

-

Purified 3-oxoacyl-ACP synthase (KAS) enzyme

-

NADPH (if subsequent reduction is desired)

-

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., containing a denaturing agent or by changing the pH).

-

Analyze the products using methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to detect the formation of the 3-oxoacyl-ACP.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Enzymatic synthesis of this compound via the fatty acid synthesis pathway.

Caption: General experimental workflow for the biocatalytic production of this compound.

Conclusion

The enzymatic production of this compound is a promising area of research with potential for sustainable chemical synthesis. While direct protocols are still emerging, the extensive knowledge of fatty acid biosynthesis provides a solid foundation for developing efficient biocatalytic systems. Future work should focus on the discovery and engineering of enzymes with high specificity for the synthesis and release of this compound, as well as the optimization of host strains and fermentation processes to achieve industrially relevant titers and yields.

References

- 1. This compound | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and substrate specificity of β-ketoacyl-acyl carrier protein synthase III from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering of E. coli inherent fatty acid biosynthesis capacity to increase octanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of 3-Oxooctanoic Acid from Octanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract